molecular formula C9H7NO2S B11794084 Methyl thieno[3,2-b]pyridine-7-carboxylate

Methyl thieno[3,2-b]pyridine-7-carboxylate

Cat. No.: B11794084
M. Wt: 193.22 g/mol
InChI Key: IOCZVRGBPCIHGX-UHFFFAOYSA-N
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Description

Methyl thieno[3,2-b]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse pharmacological and biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl thieno[3,2-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under specific conditions . For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of thieno[3,2-b]pyridine derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl thieno[3,2-b]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of methyl thieno[3,2-b]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl thieno[3,2-b]pyridine-7-carboxylate stands out due to its specific structural features and the range of reactions it can undergo. Its versatility in synthesis and application makes it a valuable compound in various fields of research and industry .

Biological Activity

Methyl thieno[3,2-b]pyridine-7-carboxylate is a heterocyclic compound belonging to the thienopyridine family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, antitumor properties, and relevant research findings.

Chemical Structure and Properties

This compound features a thieno ring fused to a pyridine ring with a methyl group at the 7-position and a carboxylate functional group. Its chemical formula is C10H8N2O2SC_{10}H_{8}N_{2}O_{2}S. The unique substitution pattern influences its electronic properties and biological activity, particularly its ability to interact with various molecular targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific tyrosine kinases:

  • c-Met : This kinase is involved in cell proliferation and survival; its overactivation is linked to various cancers.
  • VEGFR2 : Plays a crucial role in angiogenesis; inhibition can prevent tumor vascularization.

By selectively inhibiting these pathways, the compound demonstrates significant potential as an antitumor agent.

Antitumor Activity

Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. Key findings include:

  • Cytotoxicity in Breast Cancer Cells : In studies involving the MDA-MB-231 breast cancer cell line, treatment with this compound resulted in decreased cell viability and increased apoptosis rates. The compound induced cell cycle arrest in the G0/G1 phase without notable toxicity to non-cancerous cells .
  • Data Summary :
Cell LineTreatment ConcentrationEffect on Cell ViabilityApoptosis Induction
MDA-MB-23113 µMDecreasedIncreased
MCF-12A (non-cancer)Not significantNo effectNo effect

Case Studies

  • Cytotoxicity Evaluation : A study evaluated several derivatives of this compound against triple-negative breast cancer (TNBC) cell lines. The results indicated that certain derivatives exhibited significant growth inhibition with minimal toxicity towards non-tumorigenic cells .
  • In Vivo Studies : In ovo chick chorioallantoic membrane (CAM) models demonstrated that specific derivatives significantly reduced tumor size when grafted with MDA-MB-231 cells, further supporting their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundMethyl at position 7Inhibits c-Met and VEGFR2; induces apoptosis
Methyl thieno[3,2-b]pyridine-6-carboxylateSimilar core structure with different substitutionAntitumor activity against various cell lines
Methyl 3-amino-thieno[3,2-b]pyridineContains an amino group at position 3Enhanced cytotoxicity in specific cancer types

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

methyl thieno[3,2-b]pyridine-7-carboxylate

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-2-4-10-7-3-5-13-8(6)7/h2-5H,1H3

InChI Key

IOCZVRGBPCIHGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)C=CS2

Origin of Product

United States

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